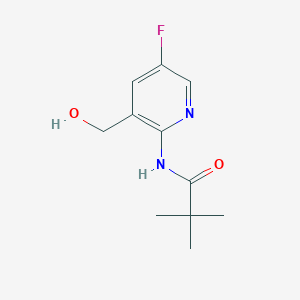
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide
説明
“N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide” is a unique chemical compound. It has an empirical formula of C11H15FN2O2 and a molecular weight of 226.25 . This compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string of this compound isCC(C)(C)C(=O)Nc1ncc(F)cc1CO . This notation provides a way to represent the structure of the molecule in a text format. Physical And Chemical Properties Analysis
“N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide” is a solid compound . The molecular weight of this compound is 226.25 . The InChI string of this compound is1S/C11H15FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16) .
科学的研究の応用
Imaging Applications
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide and its derivatives have been explored for their potential in imaging applications, particularly in positron emission tomography (PET) to study peripheral benzodiazepine receptors (PBRs). Compounds with fluorinated substituents have shown high in vitro affinity and selectivity for PBRs, indicating their potential use in imaging neurodegenerative disorders through PET. These compounds, upon radiolabeling, could provide valuable insights into PBR expression in conditions like Alzheimer's and Parkinson's disease, offering a non-invasive tool for early diagnosis and monitoring disease progression (Fookes et al., 2008).
Neurological Research
Derivatives of N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide have been investigated for their role in modulating neurotransmitter systems, which is crucial in understanding various psychiatric and neurological disorders. For instance, specific compounds targeting the orexin-1 receptor have shown to reduce compulsive food intake in rats, suggesting a potential therapeutic avenue for eating disorders with a compulsive component, such as binge eating disorder (Piccoli et al., 2012). Similarly, the study of 5-HT1A receptor agonists, structurally related to N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide, has provided insights into their analgesic properties in models of trigeminal neuropathic pain, indicating potential applications in pain management (Deseure et al., 2002; Deseure et al., 2003).
Oncological Applications
In the field of oncology, fluorinated benzamide analogs, sharing a core structure with N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide, have been developed for PET imaging to assess the sigma2 receptor status of solid tumors. These compounds exhibit high tumor uptake and favorable tumor-to-normal tissue ratios, demonstrating their potential in cancer diagnosis and monitoring the efficacy of therapeutic interventions (Tu et al., 2007).
特性
IUPAC Name |
N-[5-fluoro-3-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAFIQNTMZIFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



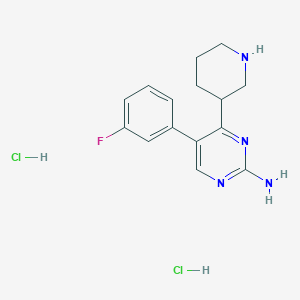
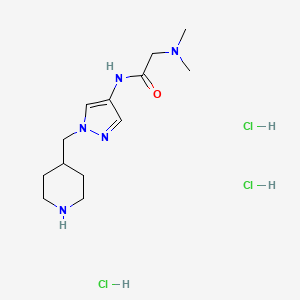
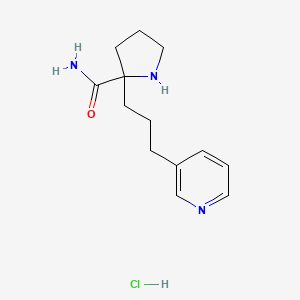
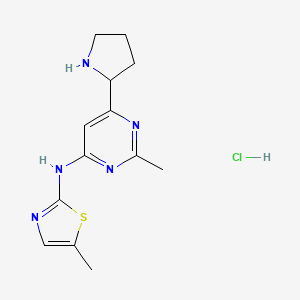

![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)
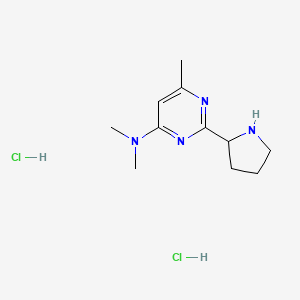
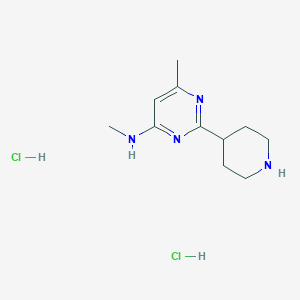
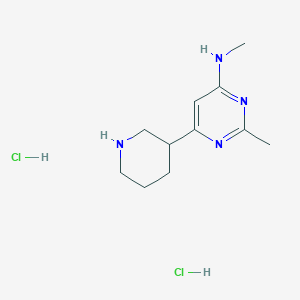
![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)
![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)
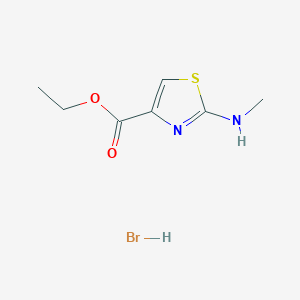
![N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1402674.png)
![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1402675.png)